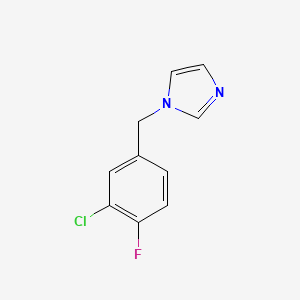

1-(3-Chloro-4-fluorobenzyl)imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chloro-4-fluorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2/c11-9-5-8(1-2-10(9)12)6-14-4-3-13-7-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUTTZQZIJVGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CN=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 3 Chloro 4 Fluorobenzyl Imidazole

Retrosynthetic Analysis of the 1-(3-Chloro-4-fluorobenzyl)imidazole Structure

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the synthesis of complex molecules. wikipedia.orgias.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials. wikipedia.org

For this compound, the most logical retrosynthetic disconnection is at the N1-C bond of the imidazole (B134444) ring. This bond cleavage reveals two key synthons: an imidazole anion and a 3-chloro-4-fluorobenzyl cation. The corresponding synthetic equivalents for these synthons are imidazole and a 3-chloro-4-fluorobenzyl halide (such as bromide or chloride), respectively. This approach points towards a direct N-alkylation of imidazole as the most straightforward synthetic strategy.

An alternative retrosynthetic approach would involve disassembling the imidazole ring itself. This could lead to a multi-component reaction strategy where precursors like a 1,2-dicarbonyl compound, an aldehyde (in this case, 3-chloro-4-fluorobenzaldehyde), ammonia (B1221849) or an ammonia source, and a primary amine could be combined to form the substituted imidazole ring directly. youtube.com

Direct N-Alkylation Strategies for Imidazole Functionalization

The direct N-alkylation of imidazole is a widely employed and efficient method for the synthesis of N-substituted imidazoles. researchgate.netnih.gov This strategy involves the reaction of the imidazole nucleus with an appropriate alkylating agent, in this case, a 3-chloro-4-fluorobenzyl halide.

Optimized Reaction Conditions for Direct Imidazole Alkylation

The N-alkylation of imidazoles can be performed under various conditions, often requiring optimization of the base, solvent, and temperature to achieve high yields and selectivity. lookchem.comgoogle.com For the synthesis of this compound, a typical procedure would involve reacting imidazole with 3-chloro-4-fluorobenzyl chloride or bromide in the presence of a base.

Commonly used bases include alkali metal hydroxides (like potassium hydroxide), carbonates (such as potassium carbonate), and hydrides (like sodium hydride). google.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, or even aqueous basic solutions, often being employed. lookchem.comfao.org The reaction temperature can range from ambient to elevated temperatures, depending on the reactivity of the specific halide and the chosen solvent-base system. lookchem.comgoogle.com For instance, a patented process for preparing 1-alkylimidazoles suggests carrying out the alkylation at a temperature between 75°C and 115°C for optimal results. google.com

Interactive Data Table: Optimized Conditions for Imidazole N-Alkylation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | Potassium Hydroxide | Potassium Carbonate | Sodium Hydride |

| Solvent | Toluene | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |

| Temperature | 75-115 °C | Room Temperature to 80 °C | 0 °C to Reflux |

| Reactants | Imidazole, Alkyl Halide | Imidazole, Alkyl Halide | Imidazole, Alkyl Halide |

| Typical Yields | High | Good to High | High |

| Reference | google.com | nih.gov | researchgate.net |

This table presents generalized conditions based on literature for N-alkylation of imidazoles and may require specific optimization for this compound.

Investigation of Catalytic Systems in N-Alkylation Pathways

While many N-alkylation reactions proceed efficiently with stoichiometric amounts of base, catalytic systems have also been developed to promote this transformation under milder conditions or with improved efficiency. Phase-transfer catalysis (PTC) is one such method where a catalyst, like a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the imidazolide (B1226674) anion from a solid or aqueous phase to an organic phase where the alkylating agent is present. researchgate.net This can lead to faster reaction rates and higher yields. researchgate.net

Furthermore, ultrasound-promoted N-alkylation of imidazole has been reported, utilizing solid-base catalysts like alkali-metal doped carbons. rsc.org This "green chemistry" approach can offer high yields in shorter reaction times under solvent-free conditions. rsc.org Copper-catalyzed N-arylation of imidazoles has also been explored, suggesting the potential for metal-catalyzed N-benzylation reactions, although this is less common than for N-arylation. nih.gov

Mechanistic Elucidation of N-Alkylation Reactions Employing 3-Chloro-4-fluorobenzyl Halides

The mechanism of N-alkylation of imidazole with a benzyl (B1604629) halide like 3-chloro-4-fluorobenzyl bromide or chloride typically follows a bimolecular nucleophilic substitution (SN2) pathway. In the presence of a base, the acidic proton on the N1 nitrogen of imidazole is abstracted to form the imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-chloro-4-fluorobenzyl halide. The halide ion is displaced as the leaving group, resulting in the formation of the N-C bond and the final product, this compound.

The regioselectivity of alkylation in unsymmetrical imidazoles is a key consideration. otago.ac.nz However, for the parent imidazole, both nitrogen atoms are equivalent, so only a single N-alkylated product is formed. The rate of the reaction is influenced by several factors including the strength of the base, the concentration of the reactants, the nature of the leaving group on the benzyl halide (bromide is generally more reactive than chloride), and the solvent polarity. otago.ac.nz

Alternative Synthetic Routes to the this compound Scaffold

Beyond direct N-alkylation, alternative strategies can be employed, particularly those that construct the imidazole ring itself.

Multicomponent Reactions Towards Imidazole Core Formation with Benzyl Substitution

Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules like substituted imidazoles in a single step from three or more starting materials. isca.metandfonline.com The Debus-Radziszewski imidazole synthesis is a classic example of an MCR. youtube.comnih.gov

To synthesize this compound via an MCR, one could envision a reaction between a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, ammonia, and a primary amine. To incorporate the 3-chloro-4-fluorobenzyl group at the N1 position, 3-chloro-4-fluorobenzylamine (B1295489) would be used as the primary amine component. The other components would be a suitable dicarbonyl compound and an aldehyde. For instance, the reaction of glyoxal (B1671930), formaldehyde, and 3-chloro-4-fluorobenzylamine in the presence of an ammonia source could potentially yield the target molecule.

Various catalytic systems have been developed to promote these MCRs, including the use of p-toluenesulfonic acid (PTSA), fluoroboric acid-derived catalysts, and copper salts. isca.mersc.orgrsc.org These catalysts can improve yields and reaction times under mild conditions. isca.mersc.org The advantage of this approach is the rapid assembly of the final product from simple precursors, though optimization of the reaction conditions for the specific target molecule would be necessary.

Precursor Functionalization and Cyclization Approaches

The construction of this compound predominantly relies on the N-alkylation of the imidazole heterocycle with a pre-functionalized benzyl halide. This approach is favored for its efficiency and the commercial availability of the starting materials.

Precursor Synthesis: 3-Chloro-4-fluorobenzyl Halides

The key precursor for the synthesis is a 3-chloro-4-fluorobenzyl halide, typically the bromide or chloride, due to their suitable reactivity as alkylating agents. The synthesis of 3-chloro-4-fluorobenzyl bromide can be achieved through the radical bromination of 3-chloro-4-fluorotoluene. This reaction is commonly initiated by a radical initiator, such as dibenzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.

An alternative pathway to the benzyl halide involves the reduction of 3-chloro-4-fluorobenzoic acid or its corresponding acyl chloride to 3-chloro-4-fluorobenzyl alcohol. The benzoic acid can be reduced using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF). The resulting benzyl alcohol can then be converted to the corresponding benzyl chloride or bromide using standard halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

| Precursor | Starting Material | Reagents | Product |

| 3-Chloro-4-fluorobenzyl bromide | 3-Chloro-4-fluorotoluene | N-Bromosuccinimide, Dibenzoyl peroxide | 3-Chloro-4-fluorobenzyl bromide |

| 3-Chloro-4-fluorobenzyl alcohol | 3-Chloro-4-fluorobenzoic acid | Borane-tetrahydrofuran complex | 3-Chloro-4-fluorobenzyl alcohol |

| 3-Chloro-4-fluorobenzyl chloride | 3-Chloro-4-fluorobenzyl alcohol | Thionyl chloride | 3-Chloro-4-fluorobenzyl chloride |

N-Alkylation of Imidazole

The principal reaction for forming the target molecule is the nucleophilic substitution reaction between imidazole and 3-chloro-4-fluorobenzyl halide. In this reaction, the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the benzylic carbon and displacing the halide. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Common bases employed for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is crucial and often involves polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile. These solvents are effective at dissolving the reactants and facilitating the reaction. The reaction temperature can vary from room temperature to elevated temperatures to ensure completion. For instance, N-alkylation of imidazoles with substituted benzyl halides is often performed under reflux conditions to achieve a reasonable reaction rate.

The general reaction scheme is as follows:

Imidazole + 3-Chloro-4-fluorobenzyl halide → this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| Imidazole | 3-Chloro-4-fluorobenzyl bromide | K₂CO₃ | DMF | Room temperature to 80°C |

| Imidazole | 3-Chloro-4-fluorobenzyl chloride | NaH | THF | 0°C to reflux |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of the synthetic intermediates and the final product, this compound, is critical to obtain a compound of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

For the precursor, 3-chloro-4-fluorobenzyl bromide, which is often an oil, purification is typically achieved by washing the crude product with water and a saturated sodium chloride solution to remove any water-soluble impurities. The organic phase is then dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under vacuum.

The final product, this compound, is generally a solid at room temperature. After the reaction is complete, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with brine, dried, and concentrated.

Column Chromatography

A common and effective method for the purification of N-benzylimidazoles is silica (B1680970) gel column chromatography. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system. For compounds of this polarity, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is typically used. The polarity of the eluent is gradually increased to first elute the less

Advanced Structural Elucidation and Conformational Analysis of 1 3 Chloro 4 Fluorobenzyl Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework, including the chemical environment of individual nuclei, their connectivity, and their through-space interactions.

One-dimensional NMR spectra offer the initial and most direct insight into the chemical environment of the NMR-active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(3-chloro-4-fluorobenzyl)imidazole is expected to display distinct signals corresponding to the protons of the imidazole (B134444) ring and the 3-chloro-4-fluorobenzyl substituent. The protons on the imidazole ring typically appear as singlets or doublets, with the C2-H proton being the most downfield due to the influence of the two adjacent nitrogen atoms. The protons of the benzyl (B1604629) group will exhibit characteristic splitting patterns in the aromatic region, influenced by the chloro and fluoro substituents, and a singlet for the benzylic methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The imidazole ring carbons will have distinct signals, with the C2 carbon appearing at a lower field compared to C4 and C5. The carbons of the 3-chloro-4-fluorobenzyl group will show shifts influenced by the electron-withdrawing effects of the halogen substituents and the coupling with the fluorine atom.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single resonance is expected, and its chemical shift provides information about the electronic environment of the C-F bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 2 | 7.65 | s | 137.5 | |

| 4 | 7.10 | t | 1.2 | 129.0 |

| 5 | 6.92 | t | 1.2 | 119.8 |

| 1' | - | - | 134.0 (d, J=3.5 Hz) | |

| 2' | 7.28 | dd | 7.0, 2.1 | 130.5 (d, J=5.5 Hz) |

| 3' | - | - | 121.5 (d, J=18.0 Hz) | |

| 4' | - | - | 158.0 (d, J=250.0 Hz) | |

| 5' | 7.18 | t | 8.7 | 117.0 (d, J=21.0 Hz) |

| 6' | 7.05 | m | 129.8 (d, J=8.0 Hz) |

d = doublet, t = triplet, m = multiplet, s = singlet. Coupling constants for ¹³C are ¹J(C,F) or nJ(C,F).

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the adjacent aromatic protons on the benzyl ring (H-5' with H-6' and H-2'). researchgate.net It would also confirm the through-bond coupling between the imidazole protons H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is instrumental in assigning the carbon signals based on the already assigned proton spectrum. For instance, the signal for the benzylic protons (H-7') would correlate with the C-7' carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com This is vital for connecting different fragments of the molecule. Key HMBC correlations would be expected from the benzylic protons (H-7') to the imidazole carbons (C-2 and C-5) and to the aromatic carbons of the benzyl ring (C-1', C-2', and C-6'), confirming the N-benzyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. youtube.com In this case, NOESY could reveal through-space interactions between the benzylic protons (H-7') and the imidazole proton at C-2, as well as with the aromatic proton at C-2' of the benzyl ring, which would help to define the preferred orientation of the benzyl group relative to the imidazole ring.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₀H₈ClFN₂) is 211.0438. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, the most likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would result in two major fragment ions: the 3-chloro-4-fluorobenzyl cation (m/z 143.00) and the imidazole fragment.

Table 2: Predicted MS/MS Fragmentation of [C₁₀H₈ClFN₂ + H]⁺

| m/z (Fragment) | Proposed Structure |

|---|---|

| 211.0438 | [M+H]⁺ |

| 143.0007 | [C₇H₅ClF]⁺ (3-chloro-4-fluorobenzyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and imidazole rings are expected in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net The C-F and C-Cl stretching vibrations will be observed in the fingerprint region, typically below 1300 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the imidazole ring would also be a characteristic feature in the Raman spectrum.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch (CH₂) | 2950-2850 | Medium | Medium |

| Aromatic C=C Stretch | 1600-1450 | Strong | Strong |

| Imidazole Ring Stretch | 1550-1400 | Strong | Strong |

| C-F Stretch | 1250-1000 | Strong | Weak |

A comprehensive search for single-crystal X-ray diffraction data for the chemical compound this compound has been conducted. Unfortunately, no publicly available crystallographic studies for this specific molecule could be located. As a result, the detailed analysis of its solid-state molecular structure and crystal packing, as requested in the outline, cannot be provided at this time.

The investigation sought to uncover specific details regarding the compound's crystallographic parameters, unit cell dimensions, intramolecular geometry (bond lengths, bond angles, and torsional angles), and the nature of its intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. However, the absence of published X-ray diffraction data in accessible scientific databases and literature precludes the generation of a scientifically accurate and detailed article on these specific structural aspects.

While crystallographic information for structurally related compounds containing imidazole and substituted benzyl moieties is available, the strict adherence to the specified subject, this compound, prevents the inclusion of data from these other molecules. The precise atomic arrangement and intermolecular forces are highly specific to the exact molecular structure and crystal lattice of a given compound. Therefore, extrapolating data from analogous but distinct structures would not meet the required standard of scientific accuracy for the requested article.

Further research, including the synthesis and crystallographic analysis of this compound, would be necessary to generate the specific data required for the advanced structural elucidation and conformational analysis outlined in the initial request.

Computational Chemistry and Theoretical Modeling of 1 3 Chloro 4 Fluorobenzyl Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical reactivity of 1-(3-Chloro-4-fluorobenzyl)imidazole. These methods offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. dergipark.org.trresearchgate.net This process minimizes the total energy of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles.

The optimization of benzimidazole (B57391) derivatives using DFT has shown good agreement with experimental data from X-ray crystallography where available. nih.gov For instance, in related substituted benzimidazoles, calculated bond lengths and angles have been found to be in close alignment with experimental values. nih.gov The total energy calculated through DFT is a key parameter that reflects the stability of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Benzimidazole Derivative (Data from a related study)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (imidazole) | 1.38 | - |

| C=N (imidazole) | 1.32 | - |

| N-C-N (imidazole) | - | 108.5 |

| C-C (benzene) | 1.39-1.41 | - |

| C-Cl | 1.74 | - |

| C-F | 1.35 | - |

Note: This table is illustrative and based on general values for similar compounds. Specific values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. irjweb.com The MEP map visually represents the electrostatic potential on the electron density surface.

For imidazole (B134444) derivatives, the MEP map typically shows negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring due to the lone pair of electrons, indicating these are sites prone to electrophilic attack. dergipark.org.trresearchgate.net Conversely, positive potential (blue regions) is generally located around the hydrogen atoms, suggesting these are sites for nucleophilic attack. researchgate.net In this compound, the electronegative chlorine and fluorine atoms on the benzyl (B1604629) ring would also create regions of negative potential, influencing the molecule's interaction with other species. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distributions)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com For imidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO can be distributed across the entire molecule, including the substituted benzyl ring. dergipark.org.tr The presence of electron-withdrawing groups like chlorine and fluorine on the benzyl ring is expected to lower both the HOMO and LUMO energy levels and can influence the HOMO-LUMO gap. nih.govsemanticscholar.org

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: This table presents typical values for similar heterocyclic compounds and is for illustrative purposes. The exact values for this compound would need to be calculated specifically.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly the rotation around the bond connecting the benzyl group and the imidazole ring, is crucial for its biological activity and physical properties. Conformational analysis helps to identify the most stable conformations and the energy barriers between them.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational space of a molecule. nih.gov MM methods use classical force fields to calculate the potential energy of different conformations, allowing for a rapid search of low-energy structures.

MD simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. nih.gov For this compound, MD simulations can reveal how the molecule behaves in a biological environment, including its interactions with water molecules and its conformational flexibility. nih.gov These simulations can help identify the most populated conformational states and the transitions between them.

Analysis of Torsional Rotations and Conformational Flexibility of the Benzyl Imidazole Linkage

This analysis reveals the energy minima corresponding to stable conformations and the energy maxima corresponding to the transition states between them. The height of the energy barriers determines the ease with which the molecule can switch between different conformations. For 1-benzyl-1H-imidazole, studies have shown that there is a degree of rotational freedom, which would also be expected for its substituted derivatives. aip.org

Molecular Docking and Ligand-Target Interaction Modeling (Hypothetical Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Given the structural motifs present in this compound, particularly the imidazole ring, it is plausible to hypothesize its interaction with enzymes such as cytochrome P450s (like 14α-demethylase) or various kinases. The imidazole nitrogen can act as a key coordinating atom in the active site of heme-containing enzymes. researchgate.net

To investigate this, a hypothetical molecular docking study could be performed. A three-dimensional model of a target enzyme, for instance, human 14α-demethylase (CYP51), would be prepared. The structure of this compound would be optimized for its lowest energy conformation. Docking software, such as AutoDock or Glide, would then be used to place the ligand into the enzyme's active site, exploring various possible conformations and orientations. researchgate.netresearchgate.net

The output of such a simulation is a set of binding poses, ranked by a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). A lower binding energy suggests a more stable and favorable interaction. For instance, a hypothetical docking simulation might yield results as presented in Table 1.

Table 1: Hypothetical Docking Results for this compound with Modeled Receptor Sites

| Hypothetical Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |

| Cytochrome P450 14α-demethylase (CYP51) | -8.5 | 0.58 | HEM601, TYR132, PHE234 |

| p38 Mitogen-Activated Protein Kinase | -7.2 | 4.6 | LYS53, MET109, ASP168 |

| Anaplastic Lymphoma Kinase (ALK) | -7.9 | 1.5 | LEU1122, GLU1197, MET1199 |

This table presents purely hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not currently available.

The predicted binding mode would reveal the specific orientation of the compound within the active site. For CYP51, it would be expected that the N-3 of the imidazole ring coordinates with the heme iron atom, a characteristic interaction for azole-based antifungal agents. researchgate.net The 3-chloro-4-fluorobenzyl group would likely occupy a hydrophobic pocket, interacting with nonpolar amino acid residues.

A detailed analysis of the docked pose allows for the identification of crucial non-covalent interactions that stabilize the ligand-receptor complex. nih.gov These interactions are fundamental to the specificity and strength of the binding.

Hydrogen Bonds: The imidazole ring of the ligand contains a nitrogen atom that can act as a hydrogen bond acceptor. It could potentially form a hydrogen bond with donor residues in the protein active site, such as the side chains of tyrosine, serine, or threonine.

Van der Waals Forces: The benzyl and imidazole rings provide significant surface area for van der Waals interactions with hydrophobic residues like leucine, valine, and phenylalanine in the binding pocket.

Halogen Bonds: A particularly interesting feature of this molecule is the presence of chlorine and fluorine atoms. Halogen atoms, especially chlorine, bromine, and iodine, can act as electrophilic centers (a "σ-hole") and form favorable interactions with nucleophilic atoms like oxygen or nitrogen, known as halogen bonds. acs.orgnih.govresearchgate.net The chlorine atom at the 3-position of the benzyl ring could form a halogen bond with a backbone carbonyl oxygen or an acidic amino acid side chain (e.g., aspartate or glutamate). semanticscholar.orgresearchgate.net Fluorine is generally a weak halogen bond donor but can participate in other electrostatic interactions. researchgate.net

A hypothetical breakdown of these interactions for a docked pose in CYP51 is shown in Table 2.

Table 2: Hypothetical Non-Covalent Interactions for this compound in a Modeled CYP51 Active Site

| Type of Interaction | Ligand Atom/Group | Receptor Residue/Atom | Hypothetical Distance (Å) |

| Heme Coordination | Imidazole N-3 | Heme Iron (FE) | 2.1 |

| Halogen Bond | Benzyl Chlorine (Cl) | Carbonyl Oxygen of GLY307 | 3.1 |

| Pi-Pi Stacking | Benzyl Ring | Phenylalanine (PHE234) | 3.8 |

| Hydrogen Bond | Imidazole N-1 | Hydroxyl of Tyrosine (TYR132) | 2.9 |

| Van der Waals | Fluorobenzyl moiety | Leucine (LEU376), Methionine (MET508) | 3.5 - 4.5 |

This table presents purely hypothetical data for illustrative purposes. The specific interactions depend on the actual docked pose.

Theoretical Studies of Reaction Mechanisms Involving this compound

Computational chemistry also provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and product selectivity.

A common reaction involving imidazoles is N-alkylation. otago.ac.nzresearchgate.net To study the formation of this compound from imidazole and 3-chloro-4-fluorobenzyl bromide, one could employ quantum mechanical methods like Density Functional Theory (DFT).

The first step would be to locate the geometries of the reactants (imidazole and the benzyl bromide), the product, and, most importantly, the transition state (TS) of the reaction. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction pathway from the transition state downhill to both the reactants and the products. This confirms that the located TS indeed connects the desired reactants and products and provides a detailed view of the geometric changes (bond breaking and formation) that occur during the reaction. For the N-alkylation of imidazole, the IRC would visualize the approach of the benzyl group to the imidazole nitrogen and the simultaneous cleavage of the carbon-bromine bond.

Computational methods can predict the selectivity of reactions where multiple products are possible. nih.govrsc.org For instance, if a substituted imidazole were used as a starting material, alkylation could potentially occur at two different nitrogen atoms, leading to regioisomers. By calculating the activation energies (the energy difference between the reactants and the transition states) for the different possible pathways, one can predict which product will be favored. The pathway with the lower activation energy will be kinetically preferred and is expected to be the major product.

Consider a hypothetical electrophilic aromatic substitution on the benzyl ring of this compound, such as nitration. The incoming nitro group could add to several positions on the aromatic ring. Computational models can predict the most likely position by calculating the energies of the intermediate structures (the Wheland intermediates) or the transition states leading to them. The regioselectivity is determined by the relative stability of these intermediates.

Table 3: Hypothetical Computational Prediction for Regioselectivity of Nitration on the Benzyl Ring

| Position of Nitration | Calculated Relative Activation Energy (kcal/mol) | Predicted Product Distribution (Hypothetical) |

| C2 | 0.0 (Reference) | Major Product |

| C5 | +3.5 | Minor Product |

| C6 | +2.8 | Minor Product |

This table presents purely hypothetical data for illustrative purposes. The relative energies are calculated with respect to the lowest energy pathway.

These computational predictions of selectivity and potential reaction yields provide invaluable guidance for synthetic chemists, helping to optimize reaction conditions and avoid the formation of undesired byproducts. nih.gov

Investigation of Structure Activity Relationships Sar in 1 3 Chloro 4 Fluorobenzyl Imidazole Derivatives

Systematic Structural Modifications at the Benzyl (B1604629) Moiety and Imidazole (B134444) Nitrogen

The biological activity of 1-(3-chloro-4-fluorobenzyl)imidazole derivatives can be finely tuned by making systematic structural changes at two primary locations: the benzyl moiety and the nitrogen atoms of the imidazole ring. Research on related benzimidazole (B57391) and imidazole scaffolds has demonstrated that substitutions at these positions can significantly impact biological outcomes. nih.govresearchgate.net

Positional Isomerism: Moving the chloro and fluoro substituents to other positions on the phenyl ring (e.g., 2-chloro-4-fluoro or 3-fluoro-4-chloro) would alter the electronic and steric profile, potentially affecting binding affinity.

Halogen Substitution: Replacing chlorine or fluorine with other halogens (e.g., bromine, iodine) would systematically change the size, lipophilicity, and potential for halogen bonding, which can be a crucial interaction in ligand-protein binding.

Introduction of Other Functional Groups: Substituting the halogens with electron-donating groups (e.g., methyl, methoxy) or different electron-withdrawing groups (e.g., trifluoromethyl, cyano) would probe the electronic requirements for activity. Studies on similar benzimidazole derivatives have shown that compounds with electron-withdrawing moieties often exhibit different activity profiles compared to those with electron-donating groups. researchgate.net

Imidazole Nitrogen Modifications: The imidazole ring is a key pharmacophoric element, with its nitrogen atoms capable of acting as hydrogen bond acceptors. researchgate.net The N-1 position is substituted with the benzyl group, but modifications can be made to the rest of the imidazole ring or to the benzyl linker.

Substitution on the Imidazole Ring: Introducing small alkyl or other functional groups at the C-2, C-4, or C-5 positions of the imidazole ring can influence steric hindrance and electronic properties.

Modification of the Benzyl Linker: The methylene (B1212753) (-CH2-) bridge connecting the phenyl and imidazole rings can also be altered. For example, replacing it with an oxygen or nitrogen atom could change the conformational flexibility and polarity of the molecule. youtube.com

The following table illustrates potential modifications and their hypothesized effects based on general SAR principles observed in related heterocyclic compounds.

| Modification Site | Original Group | Modified Group | Potential Impact on Activity | Rationale |

| Benzyl Ring (Position 3) | -Cl | -Br, -I | Variable | Increased size and lipophilicity may enhance or disrupt binding. |

| Benzyl Ring (Position 4) | -F | -OCH₃, -CH₃ | Likely decrease | Introduction of electron-donating groups alters electronic profile. |

| Benzyl Ring (Position 3) | -Cl | -CF₃ | Potentially increase | Stronger electron-withdrawing character may enhance interactions. |

| Imidazole Ring (Position 2) | -H | -CH₃ | Variable | Introduction of a methyl group can provide beneficial hydrophobic interactions or cause steric clashes. |

| Imidazole Ring (Position 2) | -H | -NH₂ | Potentially increase | Adds a hydrogen bond donor, potentially forming new interactions with the target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is invaluable for predicting the activity of novel derivatives and for understanding the key molecular properties that drive potency and selectivity. ijpsr.comnih.gov

To develop a QSAR model for this compound derivatives, a series of analogues would be synthesized and their biological activities determined experimentally. Subsequently, various molecular descriptors, which are numerical representations of the compounds' physicochemical properties, would be calculated. Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to generate an equation that links these descriptors to the observed activity. ijpsr.com

A hypothetical QSAR equation might look like: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

The validity and predictive power of the model are assessed using statistical parameters such as the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures its predictive ability. nih.govresearchgate.net Studies on related benzimidazole analogues have successfully used descriptors like topological polar surface area (TPSA), lipophilicity (logP), and Galvez topological charge indices to build predictive QSAR models. ijpsr.com

The table below lists some molecular descriptors that would be relevant for a QSAR study of this compound derivatives.

| Descriptor Class | Specific Descriptor | Information Provided |

| Electronic | Dipole Moment, Partial Charges | Describes the electronic distribution and polarity of the molecule. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, influencing its fit into a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound, which affects membrane permeability and hydrophobic interactions. |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and passive molecular transport through membranes. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Once a statistically robust QSAR model is established, the equation itself reveals the structural features most critical for biological activity. The coefficients (c1, c2, etc.) in the QSAR equation indicate the direction and magnitude of a descriptor's influence. researchgate.net

A positive coefficient for a descriptor like logP would suggest that increasing lipophilicity is beneficial for activity.

A negative coefficient for a steric descriptor like molecular volume might indicate that bulky substituents are detrimental, possibly due to steric hindrance at the target's binding site.

For this compound, a QSAR study could quantitatively confirm the importance of the halogen substitutions on the benzyl ring by analyzing descriptors related to electronegativity and atomic size. Similarly, the model could highlight the optimal range for properties like lipophilicity and polar surface area, thereby guiding the design of more effective analogues.

Exploration of Isosteric Replacements and Bioisosteric Analogues of this compound

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, or pharmacokinetic properties without drastically altering the core structure. wikipedia.orgnih.gov

For this compound, bioisosteric replacements can be considered for several key moieties:

Halogen Bioisosteres: The chlorine atom is a classical bioisostere for a methyl group, while a trifluoromethyl or cyano group can be considered non-classical bioisosteres for a chlorine atom. youtube.comwikipedia.org Replacing the 3-chloro group with a trifluoromethyl group (-CF₃) would maintain the electron-withdrawing nature but with a larger steric profile.

Imidazole Ring Bioisosteres: The imidazole ring itself can be replaced with other five-membered aromatic heterocycles. Common bioisosteres for an imidazole ring include 1,2,3-triazole, 1,2,4-triazole, and oxadiazole. These replacements can modulate metabolic stability and the hydrogen bonding pattern of the molecule. nih.gov

The following table presents potential bioisosteric replacements for different parts of the this compound structure.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| -Cl (at position 3) | -CN, -CF₃ | Non-classical bioisosteres that maintain or enhance electron-withdrawing properties. wikipedia.org |

| -F (at position 4) | -H, -OH | Classical bioisosteres that can alter polarity and hydrogen bonding potential. cambridgemedchemconsulting.com |

| 3-Chloro-4-fluorophenyl | Pyridyl ring, Thiophene ring | Modifies aromatic properties, potential for hydrogen bonding, and metabolic pathways. cambridgemedchemconsulting.com |

| Imidazole Ring | 1,2,4-Triazole, Oxadiazole | Alters the number and position of nitrogen atoms, affecting pKa and hydrogen bonding capacity. nih.gov |

| Methylene Linker (-CH₂-) | -O-, -NH- | Divalent classical bioisosteres that change the linker's polarity and conformational angle. youtube.com |

Pharmacophore Modeling for Ligand Design Based on the Imidazole Scaffold

Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model serves as a 3D template for designing new ligands or for searching large compound databases to find novel active molecules (virtual screening). nih.gov

For a series of active this compound derivatives, a ligand-based pharmacophore model could be generated by identifying the common structural features. The key pharmacophoric features for this scaffold would likely include:

An Aromatic Ring (R): Corresponding to the benzyl group.

A Hydrophobic Feature (H): Representing the chloro-substituted region of the benzyl ring.

A Halogen Bond Donor: The chlorine atom, which can engage in specific halogen bonding interactions.

Hydrogen Bond Acceptors (A): The nitrogen atoms of the imidazole ring.

A representative pharmacophore hypothesis for this class of compounds might be described as AHR (one Acceptor, one Hydrophobic feature, one aromatic Ring). More complex models could further refine the positions of the halogens. For example, a model for PfHsp90 inhibitors was successfully developed with features including a hydrogen bond donor, two hydrophobic groups, and two aromatic rings (DHHRR). acs.org

Once validated, this pharmacophore model acts as a 3D query. It can be used to screen virtual libraries of millions of compounds, filtering for molecules that match the defined spatial arrangement of features. The resulting "hits" are compounds that are predicted to have a high likelihood of possessing the desired biological activity and can then be prioritized for synthesis and experimental testing. acs.orgnih.gov This process significantly accelerates the discovery of new lead compounds with potentially improved properties compared to the initial series.

Mechanistic Studies of 1 3 Chloro 4 Fluorobenzyl Imidazole in Biochemical Systems in Vitro and in Silico

Enzymatic Inhibition Pathways and Kinetic Characterization

There is currently no available information in the scientific literature regarding the enzymatic inhibition pathways of 1-(3-chloro-4-fluorobenzyl)imidazole.

Competitive, Non-Competitive, and Uncompetitive Inhibition Mechanisms for Specific Enzymes

No studies have been identified that characterize the potential competitive, non-competitive, or uncompetitive inhibition mechanisms of this compound for any specific enzymes.

Determination of Inhibition Constants (Ki) in Defined Enzyme Assays

The inhibition constants (Ki) for this compound have not been determined in any defined enzyme assays according to the available literature.

Molecular Interactions at Enzyme Active Sites

There are no published molecular modeling or structural biology studies that describe the interactions of this compound at the active sites of any enzymes.

Receptor Binding Kinetics and Selectivity Profiling (In Vitro)

No in vitro studies on the receptor binding kinetics or selectivity profile of this compound have been found in the public domain.

Ligand-Receptor Interaction Dynamics and Dissociation Constants (Kd)

The ligand-receptor interaction dynamics and the dissociation constants (Kd) for this compound have not been reported.

Allosteric Modulation Mechanisms

There is no evidence or research to suggest that this compound acts as an allosteric modulator at any receptor.

Investigation of Specific Antimicrobial Mechanisms (e.g., Inhibition of Fungal Cytochrome P450 Enzymes, DNA Gyrase, Cell Wall Synthesis)

The antimicrobial properties of imidazole-based compounds are often attributed to their ability to interfere with essential microbial enzymes and structural components. Based on the activities of its structural analogs, this compound is likely to exhibit antimicrobial effects through one or more of the following mechanisms.

Target Identification and Validation for Microbial Inhibition

Inhibition of Fungal Cytochrome P450 Enzymes (CYP51/Lanosterol (B1674476) 14α-demethylase)

A primary and well-validated target for antifungal imidazole (B134444) derivatives is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). researchgate.netnih.govresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The imidazole moiety is known to bind to the heme iron atom within the active site of CYP51, disrupting its function. nih.govbiomolther.org This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth. researchgate.net Studies on various antifungal imidazoles have consistently demonstrated their potent inhibitory activity against different cytochrome P450 isoforms. nih.govresearchgate.net It is highly probable that this compound shares this mechanism of action.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Several benzimidazole (B57391) derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.govekb.egnih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair. By binding to the ATP-binding sites of these enzymes, benzimidazole ureas have been shown to possess potent, broad-spectrum antibacterial activity. nih.gov Docking studies have suggested that the benzimidazole scaffold can make key contacts within the enzyme's active site. nih.gov Given the structural similarities, it is conceivable that this compound could also interfere with these bacterial topoisomerases, contributing to its potential antibacterial profile.

Inhibition of Cell Wall Synthesis

The bacterial cell wall, particularly the peptidoglycan layer, is a critical structure for bacterial survival and a validated target for many antibiotics. creative-biolabs.commicrobenotes.com Some imidazole derivatives have been reported to interfere with cell wall synthesis. nih.govresearchgate.net While the precise molecular targets within this pathway for many imidazoles are still under investigation, potential mechanisms could involve the inhibition of enzymes responsible for the synthesis of peptidoglycan precursors or the cross-linking of peptidoglycan chains. creative-biolabs.com For instance, some inhibitors have been shown to target enzymes like Mur ligases or transpeptidases. creative-biolabs.commicrobenotes.com

Table 1: Potential Microbial Targets of this compound Based on Analogous Compounds

| Target Enzyme/Process | Organism Type | General Mechanism of Inhibition by Analogs | Potential Effect of Inhibition | Reference |

| Cytochrome P450 (CYP51) | Fungi | Binding of imidazole nitrogen to the heme iron in the active site. | Disruption of ergosterol synthesis, leading to compromised cell membrane integrity. | researchgate.netnih.govresearchgate.net |

| DNA Gyrase/Topoisomerase IV | Bacteria | ATP-competitive inhibition. | Inhibition of DNA replication and repair, leading to bacterial cell death. | mdpi.comnih.govekb.egnih.gov |

| Cell Wall Synthesis | Bacteria | Interference with peptidoglycan biosynthesis. | Weakened cell wall, leading to osmotic lysis and cell death. | creative-biolabs.comnih.govresearchgate.net |

Molecular-Level Analysis of Compound Interference with Microbial Metabolic Pathways

The interference of this compound with microbial metabolic pathways is likely multifaceted, stemming from the inhibition of the key enzymes identified above.

Ergosterol Biosynthesis Pathway (Fungi): By inhibiting lanosterol 14α-demethylase, the compound would block a critical step in the conversion of lanosterol to ergosterol. This disruption leads to a cascade of effects, including altered membrane fluidity and permeability, and the malfunction of membrane-bound enzymes, ultimately arresting fungal growth. The presence of halogen substituents (chloro and fluoro) on the benzyl (B1604629) ring may influence the binding affinity and inhibitory potency against CYP51. nih.gov

Nucleic Acid Synthesis (Bacteria): Inhibition of DNA gyrase and topoisomerase IV would directly halt DNA replication and transcription, leading to a rapid cessation of cellular processes and bacterial death. The specific interactions between the substituted benzyl and imidazole moieties and the amino acid residues in the ATP-binding pocket of these enzymes would be critical for its inhibitory activity. nih.govekb.eg

Peptidoglycan Synthesis (Bacteria): Interference with this pathway would disrupt the structural integrity of the bacterial cell wall, making the organism susceptible to osmotic stress and lysis. microbenotes.com The molecular-level interaction could involve the formation of non-covalent bonds with key enzymes in the pathway, preventing them from carrying out their catalytic function.

Cellular Uptake and Intracellular Localization Mechanisms (In Vitro Cell-Based Assays, Non-Clinical)

The efficacy of an antimicrobial agent is dependent not only on its intrinsic activity against a target but also on its ability to reach that target within the microbial cell. The cellular uptake and subsequent intracellular distribution of this compound are therefore critical aspects of its mechanism of action.

Passive Diffusion vs. Active Transport Mechanisms in Cell Lines

Research on other azole antifungal agents suggests that their entry into fungal cells is not a simple passive process. Studies on fluconazole (B54011) have indicated that its import occurs via facilitated diffusion, a carrier-mediated process that does not require energy. nih.gov This process is saturable, suggesting the involvement of a transporter protein. nih.gov It is plausible that this compound utilizes a similar mechanism for entry into fungal cells.

In the context of mammalian cells, which are often used in non-clinical toxicity and efficacy models, the lipophilicity of benzimidazole derivatives allows them to traverse biological membranes. biotech-asia.org The chloro and fluoro substituents on the benzyl group of this compound would increase its lipophilicity, likely favoring passive diffusion across mammalian cell membranes. However, the potential for involvement of uptake transporters cannot be entirely ruled out. Some benzimidazole derivatives have been shown to interact with cellular transport systems, which can influence their intracellular concentration. nih.gov

Table 2: Inferred Cellular Uptake Mechanisms for this compound

| Cell Type | Predicted Primary Uptake Mechanism | Evidence from Analogous Compounds | Reference |

| Fungal Cells | Facilitated Diffusion | Saturation kinetics observed for fluconazole uptake, suggesting a carrier-mediated process. | nih.gov |

| Mammalian Cells | Passive Diffusion | Lipophilicity of benzimidazole derivatives facilitates passage across cell membranes. | biotech-asia.org |

Subcellular Distribution and Compartmentalization

Once inside the cell, the subcellular localization of this compound would be dictated by its physicochemical properties and its affinity for specific organelles and macromolecules.

In Fungal Cells: Given that its primary expected target is the membrane-bound enzyme lanosterol 14α-demethylase, a significant portion of the compound would likely localize to the endoplasmic reticulum, where ergosterol synthesis occurs. The lipophilic nature of the molecule would facilitate its partitioning into cellular membranes.

In Bacterial Cells: If the compound targets DNA gyrase and topoisomerase IV, it would need to accumulate in the bacterial cytoplasm to exert its effect. Its ability to cross the bacterial cell envelope and remain in the cytoplasm would be crucial for its antibacterial activity.

In Mammalian Cells: Studies on benzimidazole derivatives in cancer cell lines have shown that they can localize to various compartments, including the cytoplasm where they can interact with microtubules, and the nucleus where they can interfere with DNA and associated enzymes. biotech-asia.orgmdpi.com The specific subcellular distribution of this compound would likely influence its bioactivity and any potential off-target effects. The presence of the imidazole ring and the substituted benzyl group will govern its interactions with different cellular components, leading to its compartmentalization.

Research on this compound Reveals Untapped Potential Across Disciplines

Despite the broad interest in imidazole-containing compounds for a range of scientific applications, a comprehensive review of publicly available research indicates that the specific chemical compound This compound remains a largely unexplored molecule. While its existence is documented in chemical databases, providing basic identifiers such as its CAS number, dedicated studies on its potential applications in coordination chemistry, materials science, and as a synthetic precursor are not found in the current body of scientific literature.

The general class of imidazole derivatives is well-regarded for its versatility. However, the unique substitutions on the benzyl ring of this compound—a chlorine atom at the third position and a fluorine atom at the fourth—present a specific electronic and steric profile that has not yet been characterized in applied research contexts.

Potential Applications and Interdisciplinary Research Avenues for 1 3 Chloro 4 Fluorobenzyl Imidazole

Use as a Precursor for Further Complex Organic Synthesis

Derivatization Reactions and Functional Group Transformations of this compound

There is a lack of specific published research detailing the derivatization reactions and functional group transformations of This compound .

Building Blocks for Macrocyclic Structures or Supramolecular Assemblies

There is no available scientific literature that describes the use of This compound as a building block for macrocyclic structures or supramolecular assemblies.

Future Research Directions and Unexplored Avenues for 1 3 Chloro 4 Fluorobenzyl Imidazole

Development of Novel Synthetic Strategies for Analogues with Enhanced Specificity

Future synthetic efforts should focus on creating analogues of 1-(3-chloro-4-fluorobenzyl)imidazole with improved target specificity and biological activity. Research indicates that the combination of different heterocyclic systems can result in compounds with enhanced therapeutic action. nih.gov Strategies could involve the modification of both the imidazole (B134444) and the substituted benzyl (B1604629) rings.

Key approaches from existing literature that could be adapted include:

Molecular Hybridization : A prominent strategy involves creating hybrid molecules by combining the core imidazole structure with other pharmacologically active moieties. For instance, research on imidazole-1,2,3-triazole hybrids has shown promise in developing potent anticancer agents. nih.gov Similarly, creating hybrids with thiazole (B1198619) or 1,3,4-thiadiazole (B1197879) cores could yield compounds with novel antiprotozoal or other antimicrobial activities. nih.govmdpi.com

Multi-step Linear Synthesis : A five-step linear synthesis route has been successfully employed to produce imidazole-thiadiazole hybrids, yielding compounds with significant inhibitory activity against pathogens like T. cruzi and L. donovani. mdpi.com This methodical approach allows for controlled modifications at various stages to generate a library of analogues.

Introduction of Functional Groups : The synthesis of chalcone-containing imidazole derivatives has been shown to produce potent antifungal agents. mdpi.com Incorporating a chalcone (B49325) pharmacophore into the this compound structure could be a viable route to new anticandidal compounds.

Click Chemistry : The copper(I)-catalyzed click reaction has been effectively used to link thiopropargylated-imidazole with various organoazides, producing a diverse library of imidazole-triazole hybrids. nih.gov This high-yield reaction is well-suited for creating a wide range of derivatives for biological screening.

| Synthetic Strategy | Example Core/Pharmacophore | Potential Application | Reference |

|---|---|---|---|

| Molecular Hybridization | Imidazole-Thiazole | Antimicrobial, Anticancer | nih.gov |

| Molecular Hybridization | Imidazole-1,3,4-Thiadiazole | Antiprotozoal | mdpi.com |

| Molecular Hybridization | Imidazole-1,2,3-Triazole | Anticancer | nih.gov |

| Functional Group Introduction | Chalcone Moiety | Antifungal | mdpi.com |

| Reaction Type | Click Chemistry | Diverse Analogue Library Generation | nih.gov |

Advanced Computational Simulations for Predictive Modeling of Interactions

To rationalize the design of new analogues and accelerate the discovery process, advanced computational methods are indispensable. In silico studies can predict how modifications to the this compound structure will affect its physicochemical properties and interactions with biological targets.

Future computational research should include:

Quantitative Structure-Property Relationship (QSPR) Modeling : The development of QSPR models, potentially using machine learning algorithms like K-nearest neighbor (KNN), can predict the biological efficiencies of newly designed analogues. doi.org This approach uses molecular descriptors to build predictive models, saving significant time and resources compared to traditional synthesis and screening. doi.org

Density Functional Theory (DFT) : DFT calculations are crucial for obtaining the molecular descriptors needed for QSPR models and for understanding the electronic structure of the molecule. doi.org These calculations can elucidate properties like the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which are vital for predicting reactivity.

Molecular Docking : To investigate potential interactions with specific protein targets, molecular docking simulations are essential. This technique was used to evaluate the binding modes of imidazole-chalcone derivatives on lanosterol (B1674476) 14-α-demethylase, an important enzyme in fungi. mdpi.com Similar studies could identify the most likely binding poses of this compound analogues within the active sites of various enzymes or receptors.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of interactions predicted by docking studies. doi.org

| Computational Method | Objective | Example Application | Reference |

|---|---|---|---|

| Machine Learning / QSPR | Predict inhibition efficiencies of novel compounds. | Predicting anti-corrosion properties of benzimidazoles. | doi.org |

| Density Functional Theory (DFT) | Calculate molecular descriptors and understand electronic properties. | Used to obtain input variables for QSPR models. | doi.org |

| Molecular Docking | Predict binding modes and affinity for biological targets. | Evaluating binding of imidazole-chalcones to lanosterol 14-α-demethylase. | mdpi.com |

| In Silico ADMET Analysis | Predict drug-likeness and pharmacokinetic properties. | Screening imidazole-triazole hybrids to identify leads. | nih.gov |

Exploration of Alternative Biological Targets or Mechanistic Pathways

The imidazole nucleus is a well-established pharmacophore present in compounds with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. eurekaselect.com While the initial therapeutic focus for this compound might be specific, its structural elements suggest potential for broader applications.

Future investigations should screen the compound and its newly synthesized analogues against a diverse panel of biological targets:

Anticancer Activity : Imidazole derivatives have been evaluated against various cancer cell lines. nih.gov Future studies could test this compound against colon, cervical, and breast cancers. A potential target is the SHP2 protein, as inhibitors based on an imidazo[2,1-b] eurekaselect.commdpi.comdoi.orgthiadiazole scaffold have been discovered. researchgate.net

Antimicrobial and Antifungal Activity : Given the proven efficacy of imidazole-based drugs, new analogues should be tested against a range of pathogens. This includes various species of Candida, where the mechanism might involve the inhibition of ergosterol (B1671047) biosynthesis, a pathway vital for fungal membrane integrity. mdpi.com Activity against protozoa like Trypanosoma cruzi and Leishmania donovani is also a possibility. mdpi.com

Enzyme Inhibition : Beyond broad phenotypic screening, research should aim to identify specific molecular targets. The structural similarity to other known enzyme inhibitors suggests that this compound family could target kinases, phosphatases (like SHP2), or viral enzymes like NTPases/helicases. researchgate.netresearchgate.net

Potential for Integration into Hybrid Molecular Systems

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy in drug design to address complex targets or overcome resistance. mdpi.com The this compound scaffold is an excellent candidate for integration into such hybrid systems.

Avenues for exploration include:

Combining with other Heterocycles : The scaffold can be chemically linked to other biologically active heterocyclic rings like thiazole, 1,3,4-thiadiazole, or 1,2,3-triazole. nih.govnih.govmdpi.com This can lead to molecules with synergistic or additive effects, potentially increasing potency or expanding the spectrum of activity. For example, the combination of imidazole and thiazole rings exists in marketed drugs and has been shown to result in increased therapeutic action. nih.gov

Use of Flexible Linkers : The insertion of flexible linkers, such as a thiomethylene bridge, between the imidazole core and a second pharmacophore can enhance solubility and bioavailability. nih.gov This is critical for ensuring the compound can cross cell membranes to reach its intracellular target. nih.gov

Sustainability Considerations in the Synthesis and Future Applications of the Compound

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. eurekaselect.com Future development of this compound and its derivatives must incorporate these principles.

Key sustainability goals should include:

Development of Greener Synthetic Routes : Researchers are actively inventing more environmentally friendly methods for synthesizing imidazole derivatives. eurekaselect.com This includes exploring water-driven procedures, which reduce the reliance on volatile organic solvents. rsc.org

Use of Reusable Catalysts : The development and use of robust, heterogeneous catalysts can significantly improve the sustainability of a synthesis. For example, a protocol using reusable zinc-based nanocrystals has been developed for the eco-friendly synthesis of triazoles, a common partner in hybrid molecules. rsc.org Such catalysts can be recovered and reused multiple times, reducing waste and cost. rsc.org

Improving Atom Economy : Synthetic pathways should be designed to maximize the incorporation of starting materials into the final product, minimizing the generation of byproducts. One-pot multicomponent reactions are an excellent strategy for achieving high atom economy and procedural efficiency. rsc.org

Quantitative Green Metrics : The environmental friendliness of new synthetic protocols should be quantitatively assessed using metrics like the E-factor (Environmental Factor) and eco-scores. rsc.org This allows for the direct comparison of different synthetic routes and facilitates the selection of the most sustainable option.

By focusing on these future research directions, the scientific community can systematically explore and expand the therapeutic utility of this compound, paving the way for the development of novel, specific, and sustainably produced medicinal agents.

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-4-fluorobenzyl)imidazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions :

Imidazole ring formation : Condensation of aldehydes (e.g., 3-chloro-4-fluorobenzaldehyde) with amines (e.g., ethylenediamine derivatives) under acidic conditions .

Substitution reactions : Introduction of the benzyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .

Purification : Flash chromatography or preparative HPLC to isolate the target compound (>95% purity) .

Q. Key optimization parameters :

Q. What analytical methods are used to characterize this compound?

Q. How is the biological activity of this compound screened in preclinical studies?

- Antimicrobial assays :

- Minimum Inhibitory Concentration (MIC) against S. aureus or E. coli (e.g., MIC = 8–32 µg/mL) .

- Anticancer activity :

- MTT assay using cancer cell lines (e.g., IC₅₀ = 10–50 µM in HeLa cells) .

- Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can researchers address discrepancies in elemental analysis data (e.g., observed vs. calculated carbon content)?

Discrepancies (e.g., 76.64% calc. vs. 76.89% obs. in compound 13 ) may arise from:

Q. What strategies improve regioselectivity in late-stage functionalization of the imidazole core?

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Predict binding affinity to target proteins (e.g., CYP51 for antifungal activity) .

- QSAR models : Correlate substituent electronegativity (e.g., Cl/F ratio) with MIC values .

- DFT calculations : Optimize geometry for π-π stacking with enzyme active sites .

Q. What experimental controls are critical in enzyme inhibition studies to avoid false positives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.